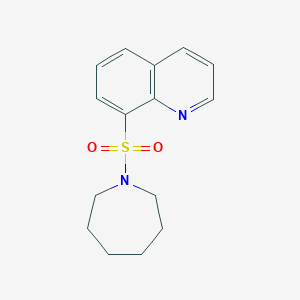

8-(1-azepanylsulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines are heterocyclic aromatic compounds with a wide range of biological and pharmacological activities. They possess a double-ring structure that includes a benzene ring fused to pyridine. Quinoline and its derivatives have been extensively studied for their anti-malarial, anti-microbial, and anti-cancer properties, showcasing their importance in medicinal chemistry (Solomon Vr & H. Lee, 2011).

Synthesis Analysis

The synthesis of quinoline derivatives often involves the treatment of halogenated quinolines with various reagents. For example, 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline with n-BuLi followed by dimesitylboron fluoride (J. Son et al., 2010). Similarly, fluorescent quinoline derivatives have been synthesized through condensation reactions followed by specific substitutions and modifications (I. Gracheva et al., 1982).

Molecular Structure Analysis

Quinoline compounds exhibit a wide range of molecular structures, allowing for extensive synthetic versatility. The molecular structure of quinolines, such as the protonation trends in 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines, has been explored using X-ray measurements, NMR spectra, and theoretical calculations (O. V. Dyablo et al., 2016).

Chemical Reactions and Properties

Quinolines undergo a variety of chemical reactions, forming complex compounds and demonstrating interesting properties. For instance, reactions of 8-(triphenylphosphoimino)quinoline with aryl aldehydes produce 2-aryl-4H-imidazo[4,5,1-ij]quinolines through a tandem aza-Wittig reaction and cyclization (K. Nagamatsu et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and stability, can vary widely based on their specific substitutions and molecular structure. Studies on quinoline derivatives highlight the importance of molecular modifications in altering these properties to suit various applications (A. Gholami et al., 2020).

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including basicity, reactivity towards nucleophiles and electrophiles, and the ability to form coordination complexes. The basicity and reactivity of quinolino[7,8-h]quinoline derivatives, for example, have been studied, showing variations in basicity with different substitutions (G. Rowlands et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(azepan-1-ylsulfonyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-20(19,17-11-3-1-2-4-12-17)14-9-5-7-13-8-6-10-16-15(13)14/h5-10H,1-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGFFIUSWRBOCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)